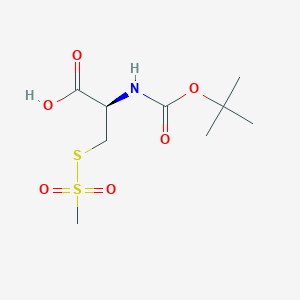

N-Boc-L-cysteine Methanethiosulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

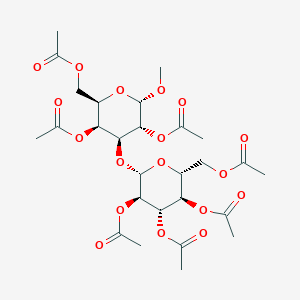

N-Boc-L-cysteine Methanethiosulfonate is synthesized through multiple steps involving the protection of the amino group, activation of the thiol group, and subsequent reaction with methanethiosulfonate reagents. The synthesis process emphasizes the importance of protecting groups in peptide chemistry to prevent undesired reactions. For example, the preparation of Boc-[S-(3-nitro-2-pyridinesulfenyl)]-cysteine demonstrates the utility of specific reagents for disulfide bond formation in peptide synthesis (Bernatowicz, Matsueda, & Matsueda, 2009).

Molecular Structure Analysis

The molecular structure of N-Boc-L-cysteine Methanethiosulfonate and its derivatives plays a crucial role in its reactivity and applications. Studies on related compounds, such as methanethiosulfonate reagents, reveal that their structure allows for the introduction of structural modifications in enzymes and peptides. The covalent modification of enzymes with chiral auxiliary methanethiosulfonate ligands induces significant changes in catalytic activity, highlighting the impact of molecular structure on function (Dickman & Jones, 2000).

Chemical Reactions and Properties

N-Boc-L-cysteine Methanethiosulfonate participates in critical chemical reactions, particularly in the formation of disulfide bonds. The compound's ability to react with free thiols to produce unsymmetrical disulfide bonds is essential for the synthesis of complex peptides. This reactivity is utilized in the solid phase synthesis of peptides, where the compound facilitates the formation of heterodimers with desired disulfide linkages (Bernatowicz, Matsueda, & Matsueda, 2009).

Wissenschaftliche Forschungsanwendungen

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Comprehensive and Detailed Summary of the Application

N-Boc protection is a fundamental and useful transformation in organic synthesis, especially in peptide chemistry . The tert-butoxycarbonyl (Boc) group has a widely useful functionality for the protection of amine among various protecting groups .

Detailed Description of the Methods of Application or Experimental Procedures

A simple and efficient procedure for chemoselective mono-N-Boc protection of various structurally diverse amines, amino acids, and peptides with di-tert-butyl dicarbonate using Amberlyst-15 as catalyst in ethanol is described . Another approach for the N-Boc protection on structurally diverse amines under ultrasound irradiation is also described .

Thorough Summary of the Results or Outcomes Obtained

The N-Boc protection was achieved in excellent isolated yield in a short reaction time at room temperature . The catalyst can be readily separated from the reaction products with simple filtration and recovered for direct reuse .

N-Boc Protection under Ultrasound Irradiation

Specific Scientific Field

This application is also in the field of Organic Chemistry .

Comprehensive and Detailed Summary of the Application

A green and simple approach for the N-Boc protection on structurally diverse amines under ultrasound irradiation is described . This method provides a rapid and efficient way to protect amines .

Detailed Description of the Methods of Application or Experimental Procedures

Selective N-Boc protection was achieved in excellent isolated yield in a short reaction time at room temperature . This method uses ultrasound irradiation and operates under catalyst-free conditions .

Thorough Summary of the Results or Outcomes Obtained

The N-Boc protection was achieved in excellent isolated yield in a short reaction time at room temperature . The main advantages of this procedure are its mild conditions, inexpensive and easily available reagent, and absence of any auxiliary substances .

Dual Protection of Amino Functions Involving Boc

Specific Scientific Field

This application is also in the field of Organic Chemistry .

Comprehensive and Detailed Summary of the Application

From cysteine methyl ester in the presence of DMAP, the N-Boc-, N, S-Boc 2 - and N, N, S-Boc 3-derivatives could all be isolated . This demonstrates the scope of the Boc protection .

Detailed Description of the Methods of Application or Experimental Procedures

The N-Boc-, N, S-Boc 2 - and N, N, S-Boc 3-derivatives were isolated from cysteine methyl ester in the presence of DMAP .

Thorough Summary of the Results or Outcomes Obtained

The N-Boc-, N, S-Boc 2 - and N, N, S-Boc 3-derivatives could all be isolated . This demonstrates the versatility of the Boc protection .

N-Boc Protection under Catalyst-Free Conditions

Specific Scientific Field

This application is also in the field of Organic Chemistry .

Comprehensive and Detailed Summary of the Application

A green and simple approach for the N-Boc protection on structurally diverse amines under ultrasound irradiation and catalyst-free conditions is described . This method provides a rapid and efficient way to protect amines .

Detailed Description of the Methods of Application or Experimental Procedures

Selective N-Boc protection was achieved in excellent isolated yield in a short reaction time at room temperature . This method uses ultrasound irradiation and operates under catalyst-free conditions .

Thorough Summary of the Results or Outcomes Obtained

The N-Boc protection was achieved in excellent isolated yield in a short reaction time at room temperature . The main advantages of this procedure are its mild conditions, inexpensive and easily available reagent, and absence of any auxiliary substances .

Chemoselective Mono-N-Boc Protection of Amines

Specific Scientific Field

This application is also in the field of Organic Chemistry .

Comprehensive and Detailed Summary of the Application

A simple and efficient procedure for chemoselective mono-N-Boc protection of various structurally diverse amines, amino acids, and peptides with di-tert-butyl dicarbonate using Amberlyst-15 as catalyst in ethanol is described .

Detailed Description of the Methods of Application or Experimental Procedures

The catalyst can be readily separated from the reaction products with simple filtration and recovered for direct reuse .

Thorough Summary of the Results or Outcomes Obtained

The N-Boc protection was achieved in excellent isolated yield .

Safety And Hazards

The specific safety and hazards information for N-Boc-L-cysteine Methanethiosulfonate is not available from the web search results. However, it is mentioned that it is for research use only and not intended for diagnostic or therapeutic use1.

Zukünftige Richtungen

The future directions of N-Boc-L-cysteine Methanethiosulfonate could involve its continued use in research, particularly in the study of protein structure and function through techniques like SCAM3. However, the specific future directions are not explicitly mentioned in the web search results.

Please note that the information provided is based on the available web search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or contact a chemical supplier.

Eigenschaften

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfonylsulfanylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO6S2/c1-9(2,3)16-8(13)10-6(7(11)12)5-17-18(4,14)15/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTHCCMQDIJSFSH-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CSS(=O)(=O)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CSS(=O)(=O)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 40640463 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(epsilon-Benzyloxycarbonylamino)caproyl]-beta-L-fucopyranosylamine](/img/structure/B1139913.png)

![[(2R,4Ar,6S,7R,8S,8aS)-8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate](/img/structure/B1139922.png)

![7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-7-[5-O-[(1,1-dimethylethyl)dimethylsilyl]-2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-](/img/structure/B1139925.png)

![(2S)-3-[(2R,3R,4S,5R,6R)-3,4-Diacetyloxy-6-(acetyloxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B1139932.png)